

# Application Notes: Quantification of **Itraconazole** in Human Plasma by HPLC

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## Compound of Interest

Compound Name: **Itraconazole**  
Cat. No.: **B105839**

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## Introduction

**Itraconazole** is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to its variable absorption and potential for drug-drug interactions, therapeutic drug monitoring (TDM) of **itraconazole** in plasma is crucial to ensure efficacy and minimize toxicity. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of **itraconazole** and its active metabolite, **hydroxyitraconazole**, in biological matrices. This document provides detailed protocols for the determination of **itraconazole** in human plasma using HPLC with UV detection.

## Method Overview

The described methods involve the extraction of **itraconazole** from plasma samples followed by chromatographic separation and quantification. Two primary extraction techniques are detailed: protein precipitation and solid-phase extraction (SPE). The choice of method may depend on the required sensitivity, sample throughput, and available laboratory equipment. Chromatographic separation is achieved using a reversed-phase C18 or C8 column with a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is most commonly performed using an ultraviolet (UV) detector at a wavelength ranging from 257 nm to 263 nm.[\[1\]](#)[\[2\]](#)

## Key Method Parameters

Successful quantification of **itraconazole** relies on the careful optimization of several experimental parameters. These include the choice of internal standard (IS), the efficiency of the extraction procedure, the composition of the mobile phase, and the type of stationary phase. The internal standard is crucial for correcting for variations in extraction recovery and injection volume. Commonly used internal standards for **itraconazole** analysis include other azole antifungals or structurally similar compounds like bifonazole.[2]

## Experimental Protocols

### Protocol 1: Protein Precipitation Method

This protocol describes a simple and rapid method for the extraction of **itraconazole** from plasma using protein precipitation.[3]

#### Materials and Reagents:

- Human plasma
- **Itraconazole** standard
- Internal Standard (e.g., Naproxen)[3]
- Methanol (HPLC grade)
- Perchloric acid (1.0 M)[3]
- Microcentrifuge tubes
- HPLC system with UV detector

#### Procedure:

- Sample Preparation:
  - Pipette 100  $\mu$ L of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
  - Add 100  $\mu$ L of the internal standard working solution.[3]

- Add a small volume of 1.0 M perchloric acid to acidify the sample.[3]
- Add methanol for protein precipitation.[3]
- Precipitation and Centrifugation:
  - Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
  - Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer:
  - Carefully collect the clear supernatant and transfer it to an HPLC vial.
- Injection:
  - Inject a defined volume (e.g., 10-20 µL) of the supernatant into the HPLC system.[1]

## Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol outlines a more rigorous clean-up procedure using solid-phase extraction, which can lead to cleaner extracts and potentially higher sensitivity.[2][4]

Materials and Reagents:

- Human plasma
- **Itraconazole** standard
- Internal Standard (e.g., Bifonazole)[2]
- C8 or C18 SPE cartridges[2]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- SPE vacuum manifold

Procedure:

- Cartridge Conditioning:
  - Condition the SPE cartridge by passing methanol followed by water through it.
- Sample Loading:
  - Mix the plasma sample with the internal standard.
  - Load the plasma mixture onto the conditioned SPE cartridge.
- Washing:
  - Wash the cartridge with a weak organic solvent or water to remove interfering substances.
- Elution:
  - Elute the **itraconazole** and internal standard from the cartridge using a suitable organic solvent like methanol or acetonitrile.
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the residue in a small volume of the mobile phase.
- Injection:
  - Inject a defined volume of the reconstituted sample into the HPLC system.

## Quantitative Data Summary

The following tables summarize the quantitative data from various published HPLC methods for **itraconazole** quantification in plasma.

## Table 1: Chromatographic Conditions

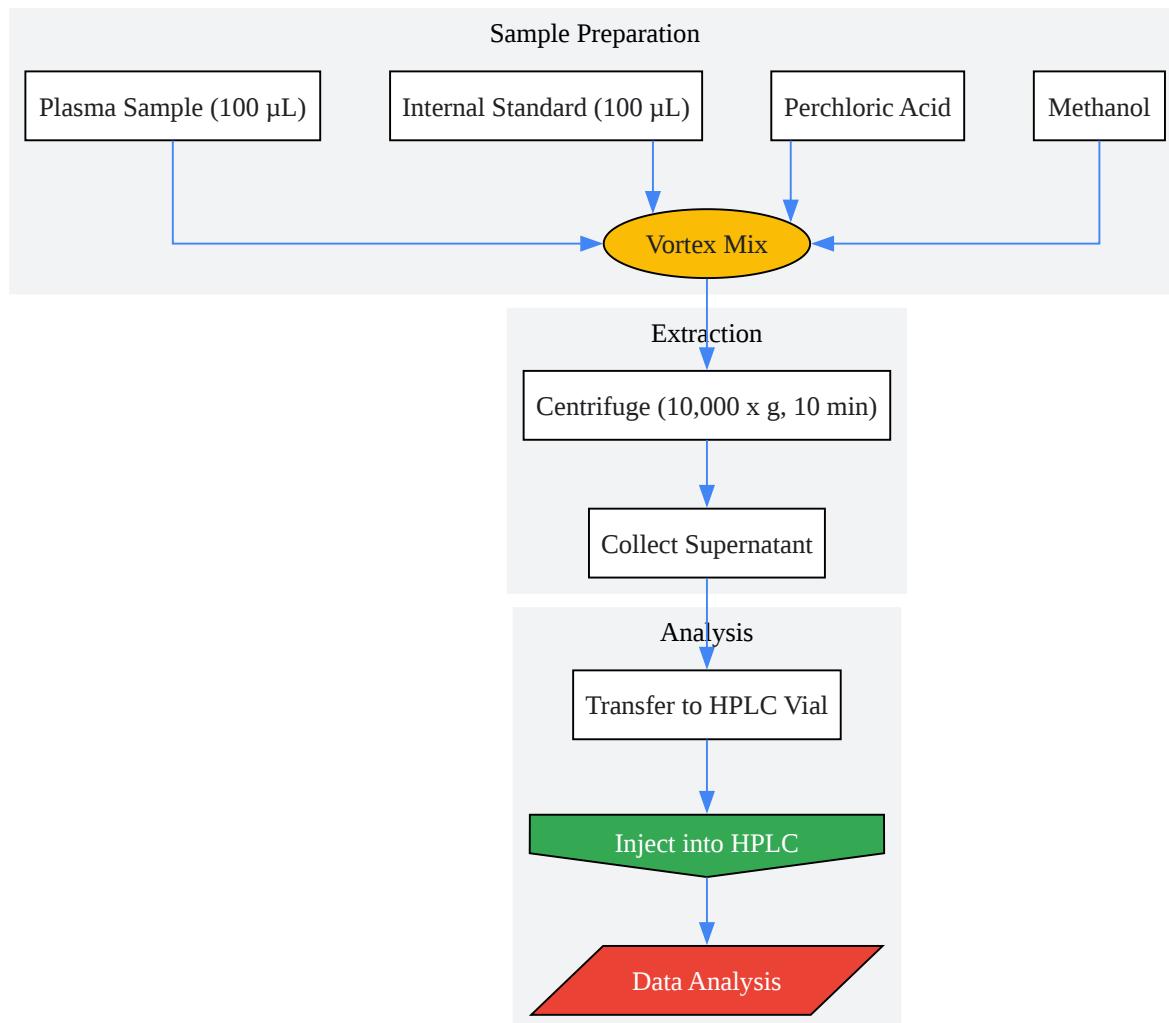
Parameter	Method A	Method B	Method C	Method D
Column	C6-phenyl[3]	Zodiac C18 (250mm x 4.6mm, 5 $\mu$ m)[1]	HiQSil C18-HS (250 x 4.6 mm)	C8 reversed- phase[2]
Mobile Phase	Gradient of 0.01 M phosphate buffer (pH 3.5) and acetonitrile[3]	Methanol:Water (95:5)[1]	Acetonitrile:Water (90:10 v/v)	Not specified
Flow Rate	1.0 mL/min[3]	1.0 mL/min[1]	1.0 mL/min	Not specified
Injection Volume	Not specified	10 $\mu$ L[1]	Not specified	Not specified
Column Temp.	Not specified	30°C[1]	Not specified	Not specified
Detection (UV)	262 nm[3]	257 nm[1]	263 nm	263 nm[2]
Retention Time	Not specified	4.288 min[1]	7.75 min	Not specified

**Table 2: Method Validation Parameters**

Parameter	Method A	Method B	Method C	Method D
Linearity Range	0.05 to 10 mg/L[3]	20 to 60 ppm[1]	5-60 $\mu$ g/ml	10.0-500.0 $\mu$ g/L[2]
Correlation ( $r^2$ )	> 0.99[3]	0.9989[1]	0.991	Not specified
LOD	Not specified	1.25 $\mu$ g/mL[1]	Not specified	5.0 $\mu$ g/L[2]
LOQ	0.05 mg/L[3]	3.79 $\mu$ g/mL[1]	Not specified	Not specified
Recovery	Not specified	Not specified	Not specified	> 89.1%[2]
Intra-day CV (%)	< 10%[3]	Not specified	Not specified	< 6.9%[2]
Inter-day CV (%)	< 10%[3]	Not specified	Not specified	Not specified

## Visualizations

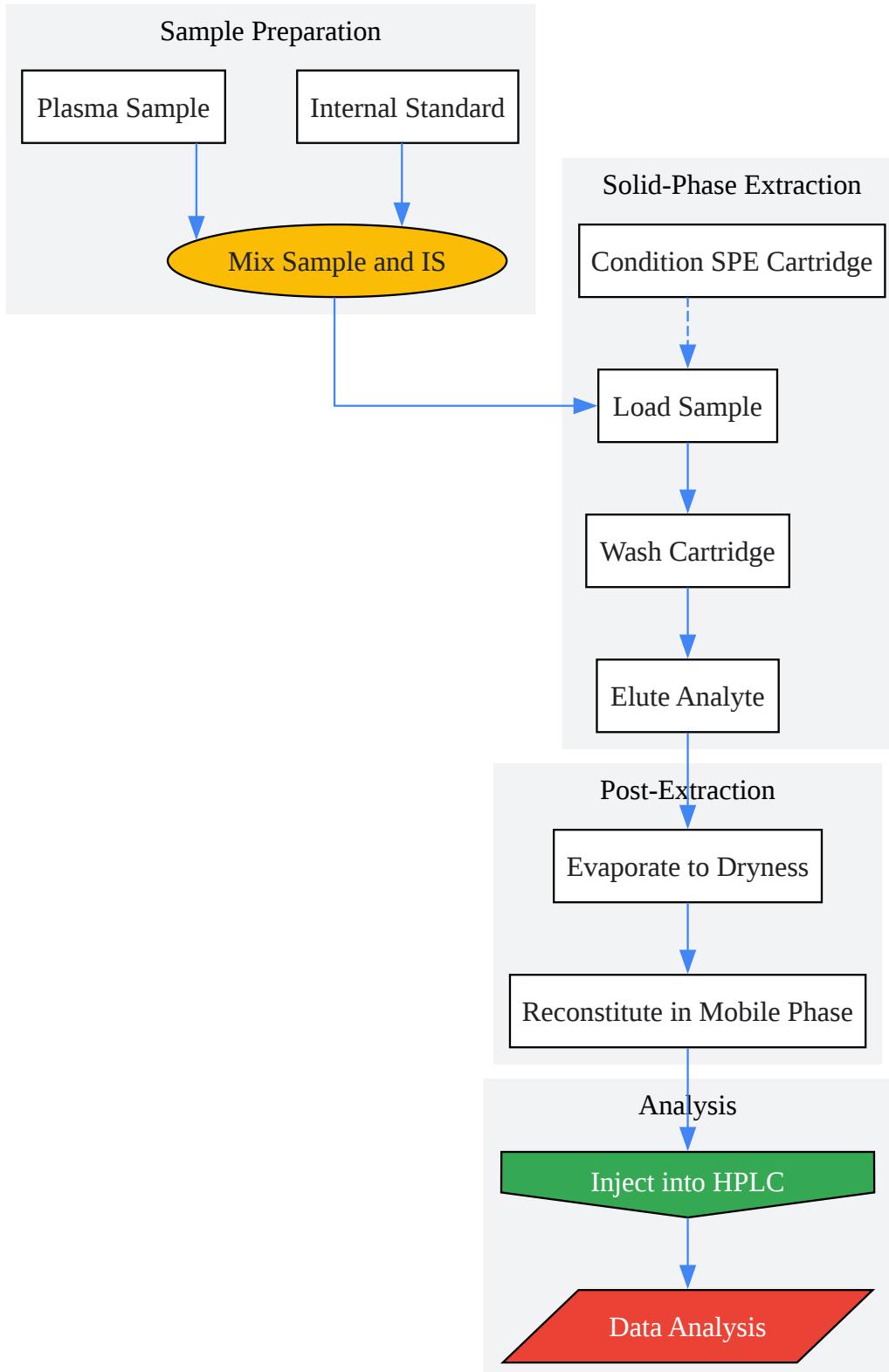
# Experimental Workflow: Protein Precipitation



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Caption: Workflow for **itraconazole** quantification using protein precipitation.

## Experimental Workflow: Solid-Phase Extraction



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Caption: Workflow for **itraconazole** quantification using solid-phase extraction.

## References

- 1. [ijpbs.com](http://ijpbs.com) [ijpbs.com]
- 2. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
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